Cas no 83915-83-7 (Lisinopril dihydrate)
Lisinopril dihydrate Chemical and Physical Properties
Names and Identifiers
-
- Lisinopril
- (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
- Lisinopril Dihydrate
- (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate
- (S)-Lisinopril
- Bis(2,4-dinitrophenyl)carbonate
- Lisinopril (dihydrate)
- Lisinopril Hydrate
- MK-521
- 1-[Nα-[(S)-1-Carboxy-3-phenylpropyl]-L-lysyl]-L-proline Dihydrate
- (S)-1-[N2-(1-carboxy-3-phenylpropyl)-lysyl-proline dihydrate
- MK-521 dihydrate
- L-Proline, 1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-, dihydrate, (S)- (ZCI)
- L-Proline, N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-, dihydrate (9CI)
- Zestril (TN)
- LISINOPRIL COMPONENT OF ZESTORETIC
- AC-6226
- Prinivil (TN)
- LISINOPRIL DIHYDRATE [MI]
- SR-01000801314-3
- F20515
- Lisinopril Dihydrate; N2-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline dihydrate; (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate
- Tox21_110798_1
- CHEBI:6503
- KS-1078
- AKOS015950799
- Q47495698
- LISINOPRIL COMPONENT OF PRINZIDE
- Lisinopril for system suitability A, European Pharmacopoeia (EP) Reference Standard
- LISINOPRIL DIHYDRATE [WHO-DD]
- 83915-83-7
- HMS3712N04
- BL164629
- Lisinopril, United States Pharmacopeia (USP) Reference Standard
- NSC 758151
- Lisinopril dihydrate, European Pharmacopoeia (EP) Reference Standard
- L-Proline, N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-, hydrate (1:2)
- HMS1568N04
- Tox21_110798
- HY-18206A
- (S)-1-(N(sup 2)-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
- L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)-, dihydrate, (S)-
- D00362
- CHEMBL419213
- LISINOPRIL HYDRATE [JAN]
- Ranolip
- LISINOPRIL [ORANGE BOOK]
- SCHEMBL542591
- Lisinopril hydrate (JP17)
- CAS-83915-83-7
- (S)-1-(N(2)-(1-carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
- UNII-E7199S1YWR
- LISINOPRIL [USP IMPURITY]
- NSC 751176
- LISINOPRIL DIHYDRATE [EP MONOGRAPH]
- N(2)-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline dihydrate
- LISINOPRIL [USAN]
- DTXCID0025600
- DTXSID2045600
- Lisinopril (USP)
- S)-1-[N2-(1-carboxy-3-phenylpropyl)-lysyl-proline dihydrate
- lisinopril-dihydrat
- L-Proline, 1-(N(sup 2)-(1-carboxy-3-phenylpropyl)-L-lysyl)-, dihydrate, (S)-
- (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid dihydrate
- (S)-1-((S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylicaciddihydrate
- MFCD01698825
- NCGC00179623-04
- MK-521 (dihydrate)
- NCGC00017141-01
- SR-01000801314
- PRINZIDE COMPONENT LISINOPRIL
- Lisinopril, >=98% (HPLC)
- E7199S1YWR
- CCG-220301
- EN300-19652794
- Lisinopril for peak identification, European Pharmacopoeia (EP) Reference Standard
- (S)-1-((S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylic acid dihydrate
- 1-(N(sup 2)-((S)-1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline dihydrate
- Prestwick_613
- Lisinopril [USAN:USP:INN:BAN:JAN]
- LISINOPRIL [USP-RS]
- Lisinopril, Pharmaceutical Secondary Standard; Certified Reference Material
- LISINOPRIL [HSDB]
- 1ST10889W
- (S)-Lisinopril Dihydrate
- LISINOPRIL [USP MONOGRAPH]
- LISINOPRIL [MART.]
- L-Proline, N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-, dihydrate
- Lisinopril dihydrate, British Pharmacopoeia (BP) Reference Standard
- ZESTORETIC COMPONENT LISINOPRIL
- Renacor
- HMS2095N04
- Lisinopril for system suitability
- Amlodipine besylate
- GLXC-03927
- NSC-758151
- CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
- NSC-751176
- Lisinopril dihydrate
-
- MDL: MFCD01698825
- Inchi: 1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2/t16-,17-,18-;/m0./s1
- InChI Key: BAVDEDVBIHTHJQ-UVJOBNTFSA-N
- SMILES: C(N1CCC[C@H]1C(=O)O)(=O)[C@H](CCCCN)N[C@H](C(=O)O)CCC1C=CC=CC=1.O
Computed Properties
- Exact Mass: 441.24750046g/mol
- Monoisotopic Mass: 441.24750046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 13
- Complexity: 550
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 135
Experimental Properties
- Color/Form: White or off white crystalline powder with slight odor
- Melting Point: 148°C(lit.)
- Boiling Point: 666.4°C at 760 mmHg
- Refractive Index: -45 ° (C=1, 0.25mol/L Zinc Acetate Buffer)
- Solubility: H2O: ≥10 mg/mL
- Stability/Shelf Life: Hygroscopic
- Merck: 5516
- pka: 2.5, 4.0, 6.7, 10.1(at 25℃)
- Specific Rotation: 25405 -120° (c = 1 in 0.25M pH 6.4 zinc acetate); 25436 -96° (c = 1 in 0.25M pH 6.4 zinc acetate)
- Solubility: (mg/m1)
- Sensitiveness: Sensitive to heat
Lisinopril dihydrate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H360-H373
- Warning Statement: P201-P260-P280-P308+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S22;S24/25
- RTECS:TW3589990
-
Hazardous Material Identification:
- HazardClass:6.1
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- PackingGroup:Ⅲ
Lisinopril dihydrate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-18206A-10mM*1mLinWater |
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83915-83-7 | 99.87% | 10mM*1mLinWater |
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| MedChemExpress | HY-18206A-1g |
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| MedChemExpress | HY-18206A-5g |
Lisinopril dihydrate |
83915-83-7 | 99.96% | 5g |
¥1962 | 2025-04-16 | |
| S e l l e c k ZHONG GUO | S2076-50mg |
Lisinopril dihydrate |
83915-83-7 | 99.99% | 50mg |
¥785.25 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L129324-5g |
Lisinopril dihydrate |
83915-83-7 | ≥98% | 5g |
¥96.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L129324-1g |
Lisinopril dihydrate |
83915-83-7 | ≥98% | 1g |
¥41.90 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SL6292-100mg |
Lisinopril dihydrate |
83915-83-7 | ≥98% | 100mg |
¥1970.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SL6292-25mg |
Lisinopril dihydrate |
83915-83-7 | ≥98% | 25mg |
¥589.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SL6710-100mg |
Lisinopril dihydrate |
83915-83-7 | ≥98% | 100mg |
¥760.00元 | 2023-09-15 |
Lisinopril dihydrate Suppliers
Lisinopril dihydrate Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Lisinopril dihydrate
Introduction to Lisinopril Dihydrate (CAS No. 83915-83-7)
Lisinopril dihydrate, chemically identified by the CAS number 83915-83-7, is a widely recognized pharmaceutical compound that has garnered significant attention in the field of cardiovascular medicine. As a derivative of the ACE (Angiotensin-Converting Enzyme) inhibitor class, it plays a pivotal role in managing conditions such as hypertension and heart failure. The dihydrous form of Lisinopril enhances its stability and bioavailability, making it a preferred choice for therapeutic applications.
The molecular structure of Lisinopril dihydrate consists of an acylated proline residue linked to an enal side chain, which is critical for its pharmacological activity. This unique configuration allows it to effectively inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating the workload on the heart. The dihydrous form further improves solubility and dissolution rate, ensuring rapid absorption and efficacy.
Recent advancements in pharmacokinetic studies have highlighted the importance of Lisinopril dihydrate in chronic heart failure management. Research indicates that its prolonged half-life and once-daily dosing regimen enhance patient compliance, making it an ideal candidate for long-term therapeutic strategies. Additionally, clinical trials have demonstrated its efficacy in reducing mortality rates among patients with systolic dysfunction.
The compound's mechanism of action extends beyond blood pressure regulation. Emerging studies suggest that Lisinopril dihydrate may possess neuroprotective properties, potentially benefiting patients with cerebrovascular diseases. Its ability to cross the blood-brain barrier and modulate inflammatory pathways has opened new avenues for therapeutic exploration in neurology.
In the realm of drug development, Lisinopril dihydrate has served as a cornerstone for designing novel ACE inhibitors with enhanced pharmacological profiles. Researchers are exploring structural modifications to improve selectivity and reduce side effects such as cough and hyperkalemia. These efforts align with the broader goal of developing next-generation antihypertensive agents that offer superior efficacy and safety.
The synthesis and purification of Lisinopril dihydrate adhere to stringent pharmaceutical standards to ensure high-quality and consistency. Advanced crystallization techniques have been optimized to produce crystals with uniform particle size distribution, which is crucial for formulation stability. Furthermore, analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to confirm purity and structural integrity.
The growing demand for Lisinopril dihydrate has prompted manufacturers to invest in scalable production processes that meet global regulatory requirements. Continuous manufacturing technologies have been adopted to enhance efficiency while maintaining product quality. These innovations underscore the compound's significance in modern medicine and its potential for addressing unmet medical needs.
Future research directions include investigating the compound's role in renal protection and its interactions with other therapeutic agents. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice, ultimately improving patient outcomes worldwide.
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